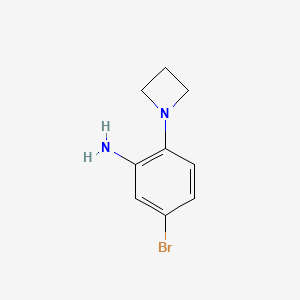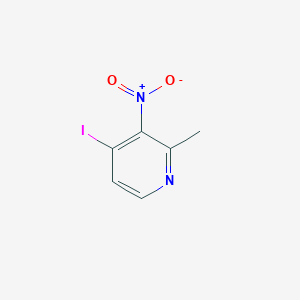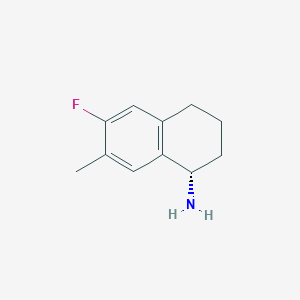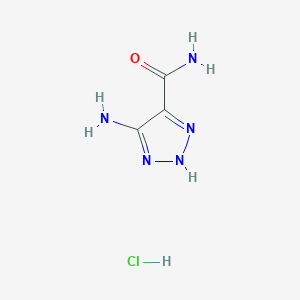
2-(Azetidin-1-YL)-5-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-1-YL)-5-bromoaniline is a chemical compound that features an azetidine ring attached to a brominated aniline. Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities. The presence of the bromine atom on the aniline ring can significantly influence the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-YL)-5-bromoaniline typically involves the formation of the azetidine ring followed by its attachment to the brominated aniline. One common method is the Staudinger ketene-imine cycloaddition, which forms the azetidine ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-1-YL)-5-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-(Azetidin-1-YL)-5-bromoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties(8).
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-1-YL)-5-bromoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, azetidinone derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects(6).
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities(8).
3-Chloro-2-azetidinone: Exhibits anticonvulsant activity and is used in medicinal chemistry research(9).
4-Oxo-azetidin-1-yl derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory properties(9).
Uniqueness
2-(Azetidin-1-YL)-5-bromoaniline is unique due to the presence of both the azetidine ring and the brominated aniline, which can confer distinct reactivity and biological activity compared to other azetidinone derivatives.
Propriétés
Formule moléculaire |
C9H11BrN2 |
|---|---|
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
2-(azetidin-1-yl)-5-bromoaniline |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 |
Clé InChI |
PXVIZRBGSXDWJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C(C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)

![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)










